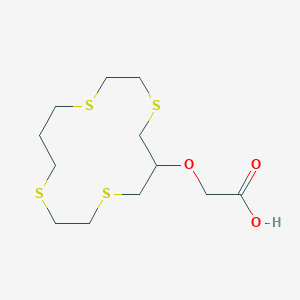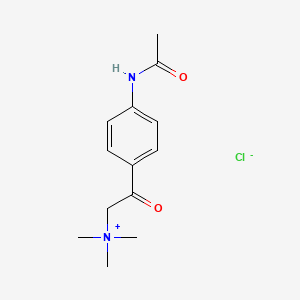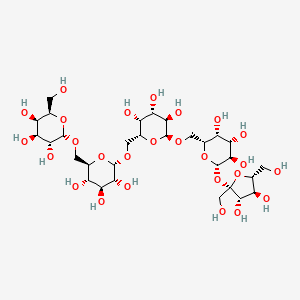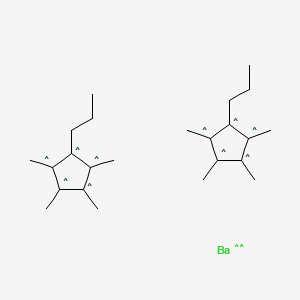
bis-(n-Propyltetramethylcyclopentadienyl)barium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(n-propyltetramethylcyclopentadienyl)barium is an organometallic compound with the molecular formula C24H38Ba. It is known for its unique structure, where two n-propyltetramethylcyclopentadienyl ligands are bonded to a central barium atom. This compound is typically available as a viscous yellow liquid and is used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(n-propyltetramethylcyclopentadienyl)barium generally involves the reaction of barium metal with n-propyltetramethylcyclopentadienyl ligands. The reaction is typically carried out in an inert atmosphere to prevent oxidation and contamination. The process involves the following steps:
Preparation of Ligands: The n-propyltetramethylcyclopentadienyl ligands are synthesized separately.
Reaction with Barium: The ligands are then reacted with barium metal in a suitable solvent under controlled temperature and pressure conditions to form the desired compound
Industrial Production Methods
In industrial settings, the production of Bis(n-propyltetramethylcyclopentadienyl)barium follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD) for specific applications .
Chemical Reactions Analysis
Types of Reactions
Bis(n-propyltetramethylcyclopentadienyl)barium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form barium oxide and other by-products.
Reduction: It can also participate in reduction reactions, where it acts as a reducing agent.
Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various organic and inorganic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Barium oxide and other oxidized products.
Reduction: Reduced forms of the compound and other by-products.
Substitution: New organometallic compounds with different ligands.
Scientific Research Applications
Bis(n-propyltetramethylcyclopentadienyl)barium has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including thin films and coatings, through techniques like CVD and PVD
Mechanism of Action
The mechanism of action of Bis(n-propyltetramethylcyclopentadienyl)barium involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
- Bis(pentamethylcyclopentadienyl)barium
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium
- Barium hydroxide octahydrate
Uniqueness
Bis(n-propyltetramethylcyclopentadienyl)barium is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity and stability profiles, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C24H38Ba |
|---|---|
Molecular Weight |
463.9 g/mol |
InChI |
InChI=1S/2C12H19.Ba/c2*1-6-7-12-10(4)8(2)9(3)11(12)5;/h2*6-7H2,1-5H3; |
InChI Key |
SAAKEQOBORNMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC[C]1[C]([C]([C]([C]1C)C)C)C.CCC[C]1[C]([C]([C]([C]1C)C)C)C.[Ba] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


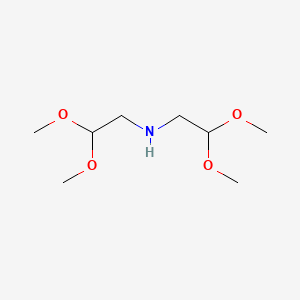
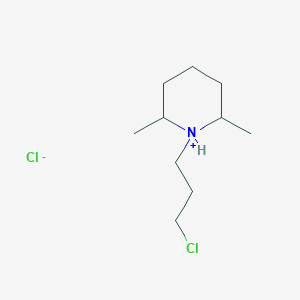

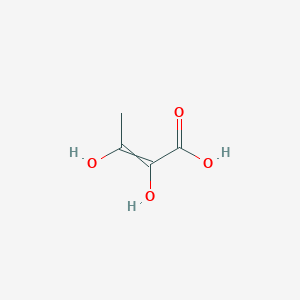
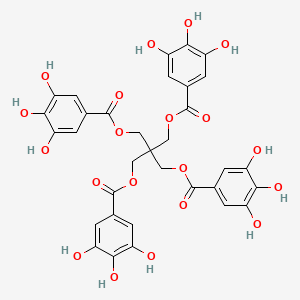
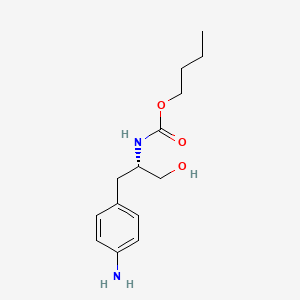
![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)
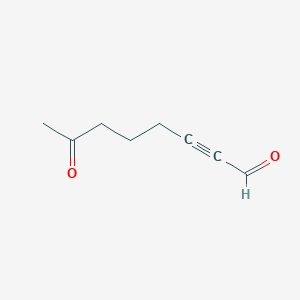
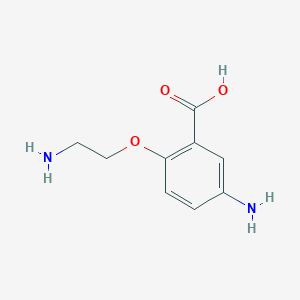
![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)
